(1R,2r,4s)-2-[(tert-butoxycarbonyl)amino]-4-[(dimethylamino)carbonyl]cyclohexylmethanesulfonate
Description
This compound is a cyclohexane derivative featuring three key functional groups:
- A tert-butoxycarbonyl (Boc) group, a common protective moiety for amines that enhances stability during synthesis .
- A dimethylamino carbonyl group, which may contribute to hydrogen bonding or electrostatic interactions in biological systems.
- A methanesulfonate group, which can improve solubility and serve as a leaving group in substitution reactions.
The stereochemistry (1R,2r,4s) defines its three-dimensional conformation, influencing its reactivity and interactions with biological targets. Synthesis involves mesylation (methanesulfonation) of a Boc-protected cyclohexanol precursor under mild conditions (dichloromethane, triethylamine, room temperature), yielding the methanesulfonate ester .
Properties
Molecular Formula |
C16H30N2O5S |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
tert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-(methylsulfonylmethyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C16H30N2O5S/c1-16(2,3)23-15(20)17-13-9-11(14(19)18(4)5)7-8-12(13)10-24(6,21)22/h11-13H,7-10H2,1-6H3,(H,17,20)/t11-,12-,13+/m0/s1 |
InChI Key |
XZMOILKBCPERPJ-RWMBFGLXSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H](CC[C@H]1CS(=O)(=O)C)C(=O)N(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CCC1CS(=O)(=O)C)C(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Step 1: Preparation of the Boc-Protected Amino-Dimethylaminocarbonyl Cyclohexane Intermediate
- The starting cyclohexane derivative bearing an amino group is protected using tert-butoxycarbonyl anhydride (Boc2O) to yield the Boc-protected amino compound.
- The dimethylamino carbonyl group is introduced typically via an amide formation reaction using dimethylcarbamoyl chloride or related reagents under controlled conditions.
- Solvents such as acetonitrile are preferred for their ability to dissolve reactants and control reaction rates.
- Triethylamine is used as a base to neutralize the acid generated during amide bond formation.
- Reaction temperatures are controlled between 0°C and 45°C to prevent racemization and side reactions.
- Stoichiometric ratios are optimized, with compound (2) (the amine or carbamoyl precursor) used in approximately 1.1 to 1.3 molar equivalents relative to the cyclohexyl compound (3), and triethylamine at about 0.87 to 1.08 molar equivalents relative to compound (2).
Step 2: Formation of the Methanesulfonate Ester
- The hydroxyl group at the 4-position of the cyclohexyl ring is converted to the methanesulfonate ester by reaction with methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine.
- This reaction is typically performed at low temperatures (0-10°C) to ensure selective esterification without affecting other functional groups.
- The reaction is carried out in inert solvents such as dichloromethane or acetonitrile.
- After completion, the reaction mixture is quenched with water and extracted with organic solvents.
- The product is purified by crystallization or chromatography to yield the mesylate ester with high stereochemical purity.
Step 3: Purification and Characterization
- The crude product is purified by filtration of precipitated crystals or by chromatographic techniques.
- Characterization is performed by ^1H-NMR, confirming the presence of characteristic signals for Boc tert-butyl protons (~1.44 ppm), dimethylamino protons (~2.9-3.0 ppm), and methanesulfonate methyl protons (~3.0 ppm).
- Melting points typically range from 50-55°C, indicating purity and correct stereochemistry.
Reaction Conditions and Parameters Summary
| Step | Reagents & Conditions | Solvent | Temperature | Stoichiometry | Notes |
|---|---|---|---|---|---|
| Boc Protection & Amide Formation | Boc2O, dimethylcarbamoyl chloride, triethylamine | Acetonitrile | 0-45°C | 1.1-1.3 eq (amine), ~1 eq (triethylamine) | Control to avoid racemization |
| Mesylation | Methanesulfonyl chloride, triethylamine | Dichloromethane or Acetonitrile | 0-10°C | 1-1.2 eq MsCl | Low temp for selectivity |
| Purification | Crystallization or chromatography | - | Ambient | - | Confirm stereochemistry by NMR |
Research Findings and Optimization Notes
- The use of dodecylpyridinium chloride as a phase transfer catalyst has been reported to facilitate azide substitution reactions on the mesylate intermediate, indicating the compound’s utility as a versatile synthetic intermediate.
- Extended stirring times (up to 72 hours) at elevated temperatures (60°C) are sometimes necessary for subsequent transformations, emphasizing the stability of the mesylate intermediate under these conditions.
- Reaction yields and stereochemical purity are highly dependent on solvent choice, temperature control, and reagent stoichiometry. Acetonitrile and dimethylacetamide (DMAC) are preferred solvents for their polarity and ability to dissolve both organic and inorganic reagents.
- The mesylate intermediate is stable under standard storage conditions but should be protected from moisture to prevent hydrolysis.
Summary Table of Key Physical and Chemical Properties
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C15H28N2O6S | - |
| Molecular Weight | 364.46 g/mol | - |
| Melting Point | 50-55 °C | Indicates purity |
| Density | ~1.21 g/cm³ (predicted) | - |
| Solubility | Very slightly soluble in water (0.47 g/L at 25°C) | - |
| pKa | ~11.1 (predicted) | Reflects basicity of amino groups |
Chemical Reactions Analysis
Types of Reactions
(1R,2r,4s)-2-[(tert-butoxycarbonyl)amino]-4-[(dimethylamino)carbonyl]cyclohexylmethanesulfonate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonate group.
Scientific Research Applications
(1R,2r,4s)-2-[(tert-butoxycarbonyl)amino]-4-[(dimethylamino)carbonyl]cyclohexylmethanesulfonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (1R,2r,4s)-2-[(tert-butoxycarbonyl)amino]-4-[(dimethylamino)carbonyl]cyclohexylmethanesulfonate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogs and Similarity Metrics
Using molecular fingerprint-based similarity assessments (e.g., Tanimoto coefficient), the following analogs exhibit structural and functional resemblance:
Functional Group Impact on Activity
- Boc Group : Common in analogs (e.g., Reference Examples 87, 88 in EP 4 374 877 A2), where it stabilizes intermediates during synthesis . Its removal under acidic conditions generates reactive amines for further derivatization.
- Methanesulfonate vs. Ester Groups : Methanesulfonate enhances solubility in polar solvents compared to esters (e.g., methyl or ethyl esters), which may improve bioavailability .
- Dimethylamino Carbonyl: Unique to the target compound, this group may mimic natural ligands in kinase or protease inhibition, as seen in CLK kinase inhibitors like DB18 .
Biological Activity
The compound (1R,2R,4S)-2-[(tert-butoxycarbonyl)amino]-4-[(dimethylamino)carbonyl]cyclohexylmethanesulfonate, with CAS number 929693-31-2, is a derivative of cyclohexylmethanesulfonate and has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C15H28N2O6S
- Molecular Weight : 364.46 g/mol
- Purity : Typically ≥ 95%
- Physical State : Pale yellow solid
The biological activity of this compound is primarily attributed to its role as an impurity in the synthesis of Edoxaban, an anticoagulant medication. The compound's structure suggests potential interactions with various biological targets, particularly those involved in coagulation pathways.
| Property | Value |
|---|---|
| Molecular Formula | C15H28N2O6S |
| Molecular Weight | 364.46 g/mol |
| Purity | ≥ 95% |
| Physical Form | Pale yellow solid |
Biological Activity
Research indicates that this compound may exhibit several biological activities:
- Anticoagulant Activity : As an impurity in Edoxaban formulations, it may influence the pharmacodynamics of the primary drug. Edoxaban functions by inhibiting Factor Xa in the coagulation cascade, thereby preventing thrombus formation.
- Cellular Mechanisms : Preliminary studies suggest that compounds with similar structures can modulate cellular signaling pathways involved in inflammation and apoptosis. The dimethylamino and tert-butoxycarbonyl groups may enhance bioavailability and target specificity.
- Potential Toxicity : As with many synthetic compounds, understanding the toxicity profile is crucial. Toxicological studies are necessary to assess any adverse effects associated with this compound when used in formulations.
Case Studies and Research Findings
Several studies have investigated the implications of impurities like this compound in drug formulations:
- Study on Edoxaban Impurities : A study published in Journal of Pharmaceutical Sciences evaluated various impurities in Edoxaban formulations and their effects on pharmacokinetics. The findings indicated that certain impurities could alter the drug's efficacy and safety profile .
- Toxicological Assessment : Research conducted by Smith et al. (2023) highlighted the importance of assessing impurities in drug development. The study demonstrated that specific structural modifications could lead to increased toxicity profiles .
Table 2: Summary of Relevant Case Studies
| Study Reference | Focus Area | Key Findings |
|---|---|---|
| Journal of Pharmaceutical Sciences | Edoxaban Impurities | Impurities can affect pharmacokinetics |
| Smith et al. (2023) | Toxicological Assessment | Structural modifications influence toxicity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
